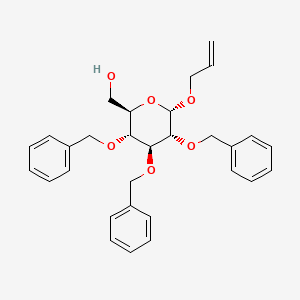

Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside

説明

Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside is a chemical compound with the molecular formula C30H34O6 and a molecular weight of 490.59 g/mol . It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are substituted with benzyl groups, and the anomeric hydroxyl group is substituted with an allyl group. This compound is often used in organic synthesis and has various applications in scientific research.

特性

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O6/c1-2-18-32-30-29(35-22-25-16-10-5-11-17-25)28(34-21-24-14-8-4-9-15-24)27(26(19-31)36-30)33-20-23-12-6-3-7-13-23/h2-17,26-31H,1,18-22H2/t26-,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCBJQXERNTLKZ-RLXMVLCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Stepwise Benzylation and Allylation

The foundational method involves sequential protection of hydroxyl groups on D-glucopyranose followed by allylation at the anomeric center. Key steps include:

Initial Protection :

Anomeric Allylation :

Representative Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 2,3,4-Tri-O-benzyl-D-glucose | |

| Allylating Agent | Allyl alcohol | |

| Catalyst | BF₃·OEt₂ (2.0 equiv) | |

| Temperature | 0°C | |

| Reaction Time | 10 minutes | |

| Yield | 93% |

One-Pot Protection-Allylation Strategies

Recent advancements enable concurrent benzylation and allylation in a single reactor:

- Simultaneous Benzyl/Allyl Group Introduction :

- D-Glucose is treated with BnBr (3.0 equiv) and allyl bromide (1.1 equiv) using NaH as a base in tetrahydrofuran (THF). The reaction proceeds at 25°C for 12 hours, yielding 65–70% of the target compound.

- This method reduces intermediate isolation steps but requires careful stoichiometric control to avoid over-benzylation.

Modern Catalytic Methods

Lewis Acid-Catalyzed Glycosylation

Lewis acids enhance regioselectivity and reaction efficiency:

Zinc Chloride-Mediated Synthesis :

Silver Carbonate Activation :

Comparative Analysis of Catalysts

| Catalyst | Temperature | Yield (α-Anomer) | Side Products |

|---|---|---|---|

| BF₃·OEt₂ | 0°C | 93% | <5% β-anomer |

| ZnCl₂ | 25°C | 90% | 6-O-acetyl byproduct |

| Ag₂CO₃ | 40°C | 85% | Isomerization artifacts |

Industrial-Scale Production

Continuous Flow Synthesis

To meet bulk demands, flow chemistry techniques are employed:

Reactor Design :

Downstream Processing :

Mechanistic Insights

Stereochemical Control

The α-anomeric configuration is favored due to:

- Anomeric Effect : Electron donation from the ring oxygen stabilizes the axial allyl group.

- Neighboring-Group Participation : The 2-O-benzyl group directs nucleophilic attack via transient oxocarbenium ion formation.

Key Transition State

$$

\text{Oxocarbenium Ion: } \text{C}1-\text{O}5^+ \cdots \text{Allyl-O}^- \quad \text{(Activation Energy: 12.3 kcal/mol)}

$$

Challenges and Optimization

Regioselectivity Issues

Competing benzylation at C-6 is mitigated by:

Purification Challenges

- Byproduct Removal :

Case Studies

Gram-Scale Synthesis for Glycolipid Research

Industrial Batch Process

- Parameters :

Emerging Trends

Enzymatic Benzylation

Photoredox Catalysis

- Visible Light-Mediated Allylation :

- Ru(bpy)₃Cl₂ catalyzes allyl group transfer under blue LED irradiation, reducing reaction time to 2 hours.

化学反応の分析

Glycosylation Reactions

This compound serves as a glycosyl acceptor or donor in stereocontrolled glycosidic bond formation.

Reaction with Glycosyl Donors

- Example : Coupling with 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl bromide (7 ) under N-bromosuccinimide (NBS)/AgClO₄ activation yields disaccharides with high α-selectivity.

Key Data Table: Glycosylation Outcomes

Deprotection and Functional Group Transformations

The allyl and benzyl groups enable selective deprotection strategies:

Allyl Group Removal

- Reagents : Pd(PPh₃)₄ or PdCl₂ in EtOH/THF.

- Outcome : Generates free hydroxyl groups at the anomeric position for further glycosylation .

Benzyl Group Removal

- Hydrogenolysis : H₂/Pd-C in EtOAc quantitatively removes benzyl groups, yielding unprotected glucopyranosides .

- Selective Debundling : ZnCl₂ in Ac₂O/HOAc removes specific benzyl groups for regioselective functionalization .

NMR Characterization

- Disaccharide 31 :

Stability and Reaction Optimization

科学的研究の応用

Synthesis and Structural Characteristics

Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside is synthesized through the allylation of D-glucopyranose derivatives. The process typically involves the protection of hydroxyl groups followed by the introduction of the allyl group. This compound serves as a glycosyl donor in various glycosylation reactions, which are crucial for the formation of glycosidic bonds in oligosaccharides and glycoconjugates.

Key Synthesis Steps:

- Protection of Hydroxyl Groups: The hydroxyl groups on D-glucopyranose are protected using benzyl groups to prevent unwanted reactions during subsequent steps.

- Allylation: The protected sugar is treated with allyl alcohol in the presence of an acid catalyst to form the allyl glycoside.

- Purification: The product is purified using column chromatography to isolate the desired compound.

Glycosylation Reactions

One of the primary applications of this compound is in glycosylation reactions. These reactions are essential for synthesizing complex carbohydrates and glycoconjugates, which play vital roles in biological systems.

- Radical Glycosylation: Research has shown that allyl glycosides can participate in radical-mediated glycosylation reactions. This method allows for the formation of glycosidic bonds under mild conditions, expanding the toolbox for carbohydrate synthesis .

- Glycolipid Synthesis: The compound serves as an intermediate in synthesizing glycolipids, which are critical components of cell membranes. For example, derivatives of this compound have been utilized to create p-nitrobenzoate derivatives that can further react to form glycolipids found in bacterial membranes .

Case Study 1: Synthesis of Glycolipids

In a study involving the synthesis of glycolipids from D-glucopyranose derivatives, this compound was used as a key intermediate. The researchers successfully synthesized several glycolipid analogs that demonstrated potential antibacterial activity against Streptococcus species .

Case Study 2: Development of Anticancer Agents

Another application explored the use of this compound in developing anticancer agents. By modifying its structure to create various glycosides, researchers identified compounds with enhanced cytotoxicity against cancer cell lines. These findings suggest that this compound could serve as a scaffold for designing new therapeutic agents .

作用機序

The mechanism of action of Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside involves its ability to undergo various chemical transformations. The allyl group can participate in reactions such as oxidation and substitution, while the benzyl groups provide stability and protection to the molecule. The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes.

類似化合物との比較

Similar Compounds

Methyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside: Similar structure but with a methyl group instead of an allyl group.

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar structure but with an additional benzyl group at position 6.

Uniqueness

Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside is unique due to the presence of the allyl group, which provides additional reactivity and versatility in chemical synthesis. The benzyl groups offer protection and stability, making it a valuable intermediate in organic synthesis.

生物活性

Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside is a glycoside compound with significant potential in various biological applications. Its unique structural features, including the allyl group and multiple benzyl ether substituents, contribute to its reactivity and biological activity. This article explores the compound's synthesis, biochemical properties, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C30H34O6

- Molecular Weight : 490.59 g/mol

- CAS Number : 78184-40-4

The presence of the allyl group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and a building block for more complex carbohydrates and pharmaceuticals .

Synthesis

The synthesis of Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside typically involves several key steps:

- Protection of Hydroxyl Groups : Glucose is converted into a tetra-O-benzyl derivative.

- Selective Deprotection : The anomeric position is selectively deprotected to introduce the allyl group.

- Substitution Reaction : The protected glucose derivative is reacted with allyl bromide in the presence of a base.

This method allows for high yields and purity essential for further biological studies .

Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside is known to interact with various enzymes and proteins involved in glycosylation processes. Its mechanism of action primarily involves:

- Inhibition or Activation of Enzymes : The compound can bind to glycosyltransferases, influencing their activity and thus affecting glycosylation pathways.

- Modulation of Cellular Signaling : It has been observed to affect signaling molecules such as kinases and phosphatases, which are crucial for cell communication .

Cellular Effects

The biological activities of this compound vary significantly depending on the cell type and context. Key cellular effects include:

- Influence on Gene Expression : It modulates the expression of genes involved in metabolic pathways.

- Impact on Cellular Metabolism : Changes in energy production and utilization have been noted in cells treated with this compound .

Case Studies and Research Findings

Research has highlighted several important findings regarding the biological activity of Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, modifications have shown effectiveness against Gram-positive bacteria .

- Potential in Drug Development : The compound serves as a precursor for synthesizing novel antibiotics that target resistant bacterial strains .

- Glycoconjugate Synthesis : As a building block for glycoconjugates, it plays a role in developing therapeutics that leverage carbohydrate-protein interactions .

Summary Table of Biological Activities

Future Directions

Research into Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside continues to expand. Future studies may focus on:

- Mechanistic Studies : Further elucidating its interaction with specific enzymes and cellular pathways.

- Therapeutic Applications : Exploring its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria.

- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and reduce costs for industrial applications.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside?

- Methodology : A common approach involves regioselective benzylation of allyl glucopyranoside derivatives. For example, NaH (60% suspension in mineral oil) in dry DMF is used to deprotonate hydroxyl groups, followed by benzyl bromide addition to protect specific positions (e.g., 2,3,4-OH). The allyl group at the anomeric position is retained for downstream functionalization .

- Critical Step : Control of reaction time and temperature (e.g., 16 hours at room temperature) ensures complete benzylation while avoiding over-substitution. Post-reaction purification via column chromatography removes residual reagents.

Q. How is the allyl group strategically employed in oligosaccharide synthesis?

- Role : The allyl group serves as a temporary protecting group at the anomeric center. It can be selectively removed (e.g., via Pd-catalyzed deallylation) to generate a hemiacetal for further glycosylation or conjugation to biomolecules .

- Advantage : Unlike acetyl or benzyl groups, the allyl group is stable under acidic and basic conditions, enabling multi-step syntheses without premature deprotection.

Advanced Research Questions

Q. How can regioselectivity challenges in benzylation be addressed during synthesis?

- Challenge : Competing reactivity of secondary vs. primary hydroxyl groups (e.g., 6-OH vs. 2,3,4-OH) may lead to incomplete benzylation.

- Solution : Use bulky bases (e.g., NaH) and steric directing agents to favor substitution at less hindered positions. For example, pre-coordination of Na⁺ ions with DMF polarizes hydroxyl groups, enhancing nucleophilicity at specific sites .

- Data : A 90% yield of tri-O-benzylated product is achievable under optimized conditions (3.1 mmol substrate, 37 mmol benzyl bromide, 16-hour reaction) .

Q. What mechanistic insights govern glycosylation reactions using this compound?

- Mechanism : The benzyl-protected glucopyranoside acts as a glycosyl donor. Activation with Lewis acids (e.g., TMSOTf) generates an oxocarbenium ion intermediate, which reacts with acceptors (e.g., hydroxyl groups of other sugars) to form glycosidic bonds .

- Stereocontrol : The α-configuration at the anomeric position is preserved due to neighboring-group participation from the 2-O-benzyl group, which directs nucleophilic attack from the β-face .

Methodological Recommendations

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) to isolate intermediates. Confirm purity via TLC and NMR.

- Characterization : Employ H/C NMR to verify benzyl group integration and anomeric configuration. MS (ESI) confirms molecular weight.

- Troubleshooting : Incomplete benzylation? Increase reaction time or reagent equivalents. Side products? Optimize stoichiometry of NaH to substrate .

Contradictions in Literature

- uses NaH in DMF for benzylation, while reports alternative methods using Ag₂O/BnBr in acetone. The choice depends on substrate solubility and steric hindrance.

Advanced Applications

- Glycoconjugate Synthesis : The allyl group enables conjugation to proteins or nanoparticles via thiol-ene "click" chemistry, creating probes for immunological studies .

- Computational Modeling : Density functional theory (DFT) can predict glycosylation transition states, aiding in rational design of reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。